8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Description
This compound belongs to a class of water-soluble pyrene derivatives widely used in fluorescence-based applications due to their strong photophysical properties. Its structure combines the rigid aromatic pyrene core with hydrophilic sulfonate groups and a hydrophobic alkyl chain, enabling unique interactions in both aqueous and lipid environments.
Properties
Molecular Formula |
C30H35Na3O10S3 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
trisodium;8-tetradecoxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C30H38O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-40-25-19-26(41(31,32)33)22-16-17-24-28(43(37,38)39)20-27(42(34,35)36)23-15-14-21(25)29(22)30(23)24;;;/h14-17,19-20H,2-13,18H2,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
WSOKMYCTYQPILU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Pyrene: Foundation for Trisulfonic Acid Formation
The synthesis begins with the sulfonation of pyrene to introduce sulfonic acid groups at the 1, 3, and 6 positions. Patent CN105272886A details a scalable method using sulfur trioxide (SO₃) in concentrated sulfuric acid. Pyrene is dissolved in sulfuric acid at 90°C, followed by dropwise addition of liquid SO₃ over 3 hours. The mixture is stirred at 100°C for 5 hours, yielding pyrene-1,3,6,8-tetrasulfonic acid as an intermediate. Ice-water quenching precipitates the tetrasodium salt, which is filtered and neutralized.
Key Parameters:
- Molar Ratios : Pyrene : SO₃ = 1 : 4 (mass ratio).
- Reaction Temperature : 90–100°C.
- Yield : ~95% after hydrolysis.
This step’s efficiency hinges on SO₃’s controlled addition to avoid over-sulfonation. The use of sulfuric acid as both solvent and catalyst ensures homogeneity, though residual acid necessitates thorough washing.
Hydrolysis to 8-Hydroxypyrene Trisulfonic Acid
The tetrasulfonated intermediate undergoes selective hydrolysis to remove the 8-sulfonic acid group, forming 8-hydroxypyrene-1,3,6-trisulfonic acid. As per CN105272886A, the tetrasodium salt is dissolved in water, treated with sodium hydroxide (NaOH), and refluxed at 100°C for 5 hours. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions, preferentially cleaving the sterically hindered 8-sulfonic group due to its proximity to adjacent sulfonic substituents.
Optimization Insights:
- NaOH Concentration : 25–35% w/w (total reaction mixture).
- Reaction Time : 5 hours for complete conversion.
- Byproduct Management : Neutralization with HCl precipitates inorganic salts, which are filtered off.
Potassium hydroxide (KOH) may enhance yields compared to NaOH, as noted in H-acid synthesis, but NaOH’s cost-effectiveness makes it industrially preferred.
Alkylation: Introducing the Tetradecyloxy Group
The critical step for synthesizing 8-tetradecyloxypyrene-1,3,6-trisulfonic acid involves alkylation of the hydroxyl group at position 8. While patents and focus on hydroxy or acetoxy derivatives, analogous alkylation methods for aromatic ethers suggest two approaches:
Mitsunobu Reaction
Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group reacts with 1-tetradecanol in tetrahydrofuran (THF). This method offers high regioselectivity but requires anhydrous conditions and costly reagents.
Williamson Ether Synthesis
A more scalable alternative employs 1-bromotetradecane and NaOH in a polar aprotic solvent (e.g., dimethylformamide, DMF). The reaction proceeds via an SN2 mechanism:
$$
\text{8-Hydroxypyrene trisulfonate} + \text{C}{14}\text{H}{29}\text{Br} \xrightarrow{\text{NaOH}} \text{8-Tetradecyloxypyrene trisulfonate} + \text{NaBr}
$$
Conditions:
Salt Formation and Purification
The final trisodium salt is obtained by neutralizing the trisulfonic acid with sodium hydroxide. Patent CN105272886A precipitates the product by adding NaCl to the reaction mixture, exploiting the common-ion effect. The crude product is recrystallized from ethanol-water (3:1 v/v) to achieve >99% purity.
Purification Data:
| Step | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Neutralization | HCl to pH 7, NaCl addition | 85–90 | 90 |
| Recrystallization | Ethanol-water, 0–5°C | >99 | 75 |
Industrial-Scale Challenges and Solutions
Sulfonation Byproducts
Over-sulfonation generates pyrene tetrasulfonic acid isomers, which are removed via selective precipitation using calcium salts.
Alkylation Efficiency
Long alkyl chains (C₁₄) hinder reaction rates due to steric bulk. Patent suggests using excess alkyl bromide (1.5 eq.) and elevated temperatures (120°C) in DMF to mitigate this.
Environmental Considerations
Waste streams containing sulfuric acid and metal salts require treatment with lime (CaO) to precipitate sulfates, as detailed in.
Chemical Reactions Analysis
Types of Reactions
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Organometallic Reagents: These are commonly used for nucleophilic ring opening reactions.
Wittig Reagents: Used for the synthesis of unsaturated amino acids through the ring opening of aziridine-2-carboxylates.
Major Products Formed
Optically Active Amino Acids: These are the primary products formed from the nucleophilic ring opening of aziridine-2-carboxylate esters.
Unsaturated Amino Acids: Formed through reactions with Wittig reagents.
Scientific Research Applications
()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ()-Menthyl (S)-1-[®-alpha-Methylbenzyl]aziridine-2-carboxylate primarily involves the nucleophilic ring opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting open-chain products can then undergo further transformations to yield a variety of biologically and chemically significant compounds .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrene-Based Trisulfonic Acid Salts
*Molecular formulas and weights are derived from evidence or estimated based on structural analogs.
Fluorescence and Solubility Profiles
- 8-Tetradecyloxypyrene-1,3,6-trisulfonate: The tetradecyloxy chain reduces water solubility compared to HPTS but enhances compatibility with lipid membranes or surfactants.
- HPTS : Exhibits strong pH-dependent fluorescence (Ex: 450 nm, Em: 515 nm) with a pKa ~7.3, making it ideal for intracellular pH sensing .
- MPTS : Lacks pH sensitivity due to the methoxy group but shows stable fluorescence in alkaline environments, useful in surfactant studies .
- PTS18 (Octadecyloxy variant) : Minimal water solubility; used in hydrophobic applications like lipid bilayer labeling .
Biological Activity
8-Tetradecyloxypyrene-1,3,6-trisulfonic acid trisodium salt (TPPTS) is a sulfonated pyrene derivative known for its unique fluorescent properties and potential applications in biological systems. This compound is of particular interest due to its ability to act as a fluorescent probe, enabling the study of various biological processes at the molecular level.
- Molecular Formula : C22H31Na3O10S3
- Molecular Weight : 564.65 g/mol
- CAS Number : 14099334
- Solubility : Highly soluble in water, making it suitable for biological assays.
TPPTS exhibits its biological activity primarily through its interactions with cellular components. The mechanism involves:
- Fluorescence Properties : The compound's fluorescence allows for real-time imaging of cellular processes, such as membrane dynamics and intracellular signaling.
- Binding Affinity : TPPTS can bind to various biomolecules, including proteins and nucleic acids, influencing their activity and stability.
Enzyme Inhibition
Research has shown that TPPTS can inhibit certain enzymes, which may have implications in drug development:
- Example Study : A study demonstrated that TPPTS inhibits the activity of specific phosphatases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, highlighting its potential as a therapeutic agent.
Cellular Uptake and Localization
TPPTS's lipophilic nature allows it to penetrate cell membranes effectively:
- Case Study : In a study using live cell imaging, TPPTS was shown to localize within the cytoplasm and nucleus of mammalian cells, providing insights into cellular compartmentalization and dynamics.
Toxicity Assessment
While TPPTS shows promise in various applications, its toxicity profile must be considered:
- Toxicity Studies : In vitro studies indicate that TPPTS exhibits low cytotoxicity at concentrations used for imaging and research purposes. However, further studies are required to fully understand its long-term effects on different cell types.
Applications in Research
TPPTS has been utilized in several research domains:
- Fluorescent Probes : Its fluorescent properties make it an excellent candidate for use as a probe in fluorescence microscopy and flow cytometry.
- Drug Delivery Systems : Research is ongoing to explore TPPTS's potential in targeted drug delivery due to its ability to interact with cellular membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Fluorescence Properties | Biological Activity |
|---|---|---|---|
| TPPTS | 564.65 g/mol | Strong fluorescence | Enzyme inhibition |
| 8-Hydroxypyrene-1,3,6-trisulfonic acid | 524.39 g/mol | Moderate fluorescence | Cell tracking |
| 8-Aminopyrene-1,3,6-trisulfonic acid | 493.42 g/mol | Strong fluorescence | Protein binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
